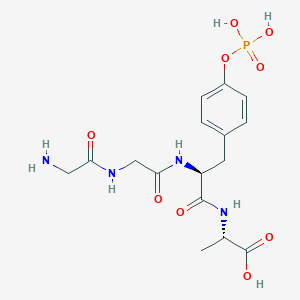![molecular formula C18H17FO B12557352 1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene CAS No. 148004-80-2](/img/structure/B12557352.png)
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene is an organic compound with the molecular formula C18H17FO It is a derivative of benzene, characterized by the presence of a tert-butoxy group and a fluorophenyl ethynyl group
Vorbereitungsmethoden
The synthesis of 1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-fluorophenylacetylene and 1-tert-butoxy-4-iodobenzene.
Reaction Conditions: The key reaction is a palladium-catalyzed cross-coupling reaction, known as the Sonogashira coupling. This reaction is carried out in the presence of a palladium catalyst, such as Pd(PPh3)2Cl2, and a copper co-catalyst, typically CuI, in a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
Procedure: The 4-fluorophenylacetylene is reacted with 1-tert-butoxy-4-iodobenzene under the aforementioned conditions, leading to the formation of this compound.
Analyse Chemischer Reaktionen
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced benzene derivatives.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the tert-butoxy and fluorophenyl ethynyl groups direct the incoming electrophile to specific positions on the benzene ring.
Coupling Reactions: It can participate in further coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, copper co-catalysts, oxidizing agents like potassium permanganate (KMnO4), and reducing agents like LiAlH4.
Wissenschaftliche Forschungsanwendungen
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex aromatic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the development of advanced materials, such as polymers and liquid crystals, due to its unique structural properties.
Wirkmechanismus
The mechanism of action of 1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene is primarily related to its ability to participate in various chemical reactions. The tert-butoxy group and the fluorophenyl ethynyl group influence the compound’s reactivity and interaction with other molecules. These groups can affect the electron density on the benzene ring, making it more or less reactive towards electrophiles or nucleophiles. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
Vergleich Mit ähnlichen Verbindungen
1-tert-Butoxy-4-[(4-fluorophenyl)ethynyl]benzene can be compared with similar compounds such as:
1-tert-Butoxy-4-iodobenzene: A precursor in the synthesis of the target compound, differing by the presence of an iodine atom instead of the fluorophenyl ethynyl group.
4-Fluorophenylacetylene: Another precursor, differing by the absence of the tert-butoxy group.
1-tert-Butoxy-4-[(4-chlorophenyl)ethynyl]benzene: A similar compound where the fluorine atom is replaced by chlorine, affecting its reactivity and applications.
Eigenschaften
CAS-Nummer |
148004-80-2 |
|---|---|
Molekularformel |
C18H17FO |
Molekulargewicht |
268.3 g/mol |
IUPAC-Name |
1-fluoro-4-[2-[4-[(2-methylpropan-2-yl)oxy]phenyl]ethynyl]benzene |
InChI |
InChI=1S/C18H17FO/c1-18(2,3)20-17-12-8-15(9-13-17)5-4-14-6-10-16(19)11-7-14/h6-13H,1-3H3 |
InChI-Schlüssel |
ZCKPIHUCRSXARO-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC1=CC=C(C=C1)C#CC2=CC=C(C=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Pyrido[2,1-a]isoindole-2-carboxylic acid, 6-cyano-, methyl ester](/img/structure/B12557270.png)

![4-[(4-Nitrophenyl)ethynyl]benzaldehyde](/img/structure/B12557295.png)


![4-[(E)-(5-Nitro-1,3-thiazol-2-yl)diazenyl]-N,N-diphenylaniline](/img/structure/B12557304.png)


![[Sulfonylbis(methylene)]bis(triethylsilane)](/img/structure/B12557315.png)
![4-{2-[(1-Phenylcyclohexyl)amino]ethyl}benzene-1,2-diol](/img/structure/B12557321.png)
![1-Methoxy-1-[(trimethylsilyl)oxy]spiro[3.4]octane-2-carbonitrile](/img/structure/B12557330.png)

acetate](/img/structure/B12557345.png)
![1-[(3,4-dihydroxyphenyl)methyl]-2-ethyl-3,4-dihydro-1H-isoquinoline-6,7-diol;hydrobromide](/img/structure/B12557349.png)
